Reduced LogP for Superior Aqueous Handling
The introduction of the 6-dimethylaminomethyl group reduces the calculated LogP from 1.93 (unsubstituted 2-benzofuranmethanol) to 1.19 for the target compound, a decrease of 0.74 log units [1]. This lower lipophilicity correlates with enhanced aqueous solubility and improved phase-transfer characteristics during the aqueous acidic coupling steps (e.g., concentrated HCl-mediated thioether formation) documented in US4238487A [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.19 |
| Comparator Or Baseline | 2-Benzofuranmethanol (unsubstituted, CAS 55038-01-2): LogP = 1.93 |
| Quantified Difference | ΔLogP = -0.74 (38% reduction in lipophilicity) |
| Conditions | Predicted LogP values from chemical database entries; experimental validation context provided by aqueous acidic reaction conditions in patent examples. |
Why This Matters
A LogP difference of 0.74 units translates to a approximately 5.5-fold shift in octanol-water partitioning, directly impacting solubility in aqueous reaction media and extraction efficiency during workup, making the dimethylamino derivative the preferred intermediate for hydrophilic conjugate synthesis.
- [1] Molbase. 2-Benzofuranmethanol (CAS 55038-01-2) – LogP: 1.9251. https://qiye.molbase.cn (accessed 2026-05-06). View Source
- [2] US4238487A, Example step: reaction of 6-(Dimethylaminomethyl)-2-benzofuranmethanol with cysteamine hydrochloride in concentrated HCl. https://patents.google.com/patent/US4238487A/en View Source
